molecular formula C23H27N3O3 B10998960 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide

Cat. No.: B10998960
M. Wt: 393.5 g/mol
InChI Key: APPDPPWNQZJEDD-UHFFFAOYSA-N
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Description

DB07738 , belongs to the class of N-benzylpiperidines . These compounds feature a piperidine ring conjugated to a benzyl group through a nitrogen atom . Its chemical formula is C~18~H~27~BrN~2~O~3~S .

Preparation Methods

Synthetic Routes:: One synthetic route involves the reaction of 3-bromo-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one with tert-butyl piperidin-4-ylcarbamate in dimethylformamide (DMF) . The specific conditions and reagents used in this reaction are essential for obtaining the desired compound.

Industrial Production:: Unfortunately, detailed industrial production methods for DB07738 are not widely available. research and development efforts may focus on optimizing synthetic routes for large-scale production.

Chemical Reactions Analysis

DB07738 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can convert functional groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions occur with appropriate nucleophiles (e.g., amines, thiols).

Major products formed from these reactions depend on the specific reaction conditions.

Scientific Research Applications

DB07738 finds applications in various fields:

    Medicine: It may exhibit pharmacological effects due to its interaction with molecular targets.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: It might serve as a tool compound in biological studies.

Mechanism of Action

The exact mechanism by which DB07738 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular pathways.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1H-indole-5-carboxamide

InChI

InChI=1S/C23H27N3O3/c1-28-21-6-3-16(13-22(21)29-2)15-26-11-8-19(9-12-26)25-23(27)18-4-5-20-17(14-18)7-10-24-20/h3-7,10,13-14,19,24H,8-9,11-12,15H2,1-2H3,(H,25,27)

InChI Key

APPDPPWNQZJEDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC4=C(C=C3)NC=C4)OC

Origin of Product

United States

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